N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-24-14(9-16(23-24)13-5-4-8-21-11-13)12-22-20(26)19-10-17(25)15-6-2-3-7-18(15)27-19/h2-11H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANURFTDOPQOPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of carboxamide derivatives, which are often explored for their biological and physicochemical properties. Below is a detailed comparison with structurally related analogs from the provided evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations
Unlike the pyrazole-carboxamides in 3a–3d, the target integrates a chromene system, which may increase π-π stacking interactions compared to the pyrazole or benzoxazine scaffolds in other analogs .
Substituent Effects: Halogenation: Chloro substituents in 3a–3d correlate with higher melting points (e.g., 3b at 171–172°C vs. 3a at 133–135°C), likely due to increased molecular symmetry and intermolecular halogen bonding . Electron-Withdrawing Groups: The 4-cyano group in 3a–3d stabilizes the carboxamide linkage, as evidenced by consistent yields (~62–71%) across derivatives .
Synthetic Routes :
- Compounds 3a–3d were synthesized via EDCI/HOBt-mediated coupling in DMF, a method applicable to carboxamide formation in the target compound . However, the chromene-carboxamide in the target may require alternative intermediates (e.g., chromene-2-carboxylic acid derivatives).
The pyridine ring, however, may improve aqueous solubility relative to purely aromatic analogs.
Research Findings and Implications
- Chromene vs. Pyrazole/Benzoxazine: The chromene scaffold in the target compound offers a planar, conjugated system distinct from the nonplanar pyrazole (in 3a–3d) or partially saturated benzoxazine (in ). This could influence binding to flat hydrophobic pockets in biological targets.
- Pyridine vs. Phenyl : The pyridin-3-yl group introduces a basic nitrogen, enabling pH-dependent solubility and coordination with metal ions—features absent in 3a–3d and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
